![molecular formula C14H12BrF3N2O2S B2560467 [5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate CAS No. 318239-58-6](/img/structure/B2560467.png)
[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate” is a chemical compound with the molecular formula C14H12BrF3N2O2S and a molecular weight of 409.22 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H12BrF3N2O2S. It contains elements such as carbon, hydrogen, bromine, fluorine, nitrogen, oxygen, and sulfur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 409.22 . Unfortunately, other specific properties like melting point, boiling point, and density are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The compound under discussion shares structural similarities with heterocyclic compounds like pyrazoles, which are known for their versatile applications in the synthesis of other heterocyclic structures. For instance, pyrazoline derivatives, closely related to pyrazoles, serve as valuable building blocks in the synthesis of various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, and spiropyrans, among others. The unique reactivity of these compounds allows for mild reaction conditions, facilitating the generation of diverse cynomethylene dyes and other heterocycles from a wide range of precursors. This highlights the potential of the target compound in synthetic chemistry for creating new materials and pharmaceuticals (Gomaa & Ali, 2020).
Pharmaceutical Applications
In the pharmaceutical domain, compounds bearing the pyrazole moiety, especially those substituted with trifluoromethyl groups, have garnered attention for their anti-inflammatory and antibacterial properties. The location of the trifluoromethyl group significantly impacts the activity profile of these compounds. This suggests that the target compound, with its trifluoromethyl group, could possess similar bioactivities, offering a promising avenue for the development of new anti-inflammatory and antibacterial agents (Kaur, Kumar, & Gupta, 2015).
Catalysis and Enzyme Inhibition
Moreover, pyrazole derivatives have been explored as inhibitors of various enzymes, including cytochrome P450 isoforms. The ability to modulate the activity of these enzymes through selective inhibition can have significant implications in drug metabolism and the mitigation of drug-drug interactions. This underlines the potential of the target compound in the study of enzyme inhibition and the development of new therapeutic agents that require precise metabolic control (Khojasteh et al., 2011).
Material Science
In material science, the modification and synthesis of chemical compounds with specific functional groups, such as methyl acetate, are crucial for developing new materials with desired properties. The target compound's structural features might lend it to applications in the synthesis of novel materials or as a functional moiety in polymers and other advanced materials, suggesting its utility in creating new functional materials with tailored properties (Esan et al., 2021).
Propiedades
IUPAC Name |
[5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF3N2O2S/c1-8(21)22-7-11-12(14(16,17)18)19-20(2)13(11)23-10-5-3-9(15)4-6-10/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYKNQMCMOTZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N(N=C1C(F)(F)F)C)SC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

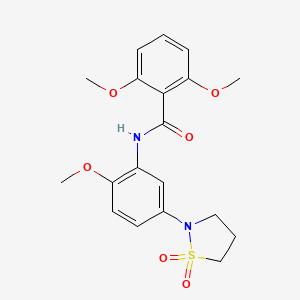
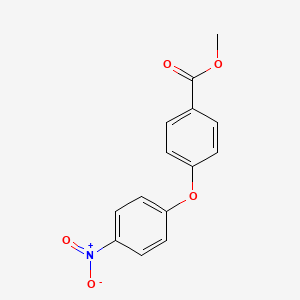

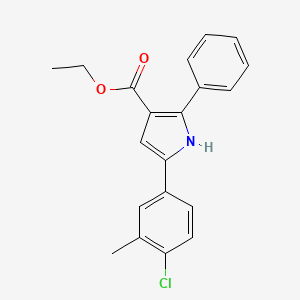
![2-[(1S)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2560392.png)
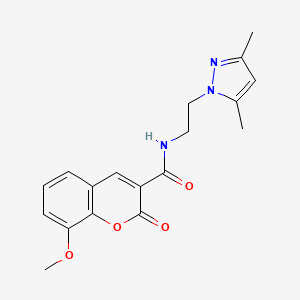

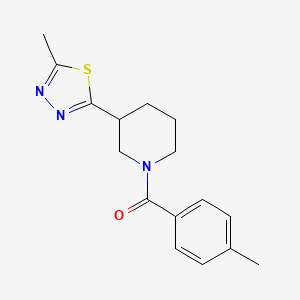


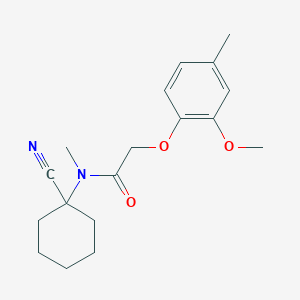
![1-[4-[3-(Hydroxymethyl)-3-propan-2-ylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2560403.png)
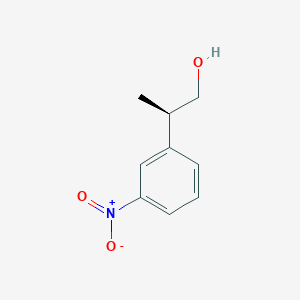
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2560407.png)